3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a flavonoid compound characterized by its complex structure, which includes a chromone backbone with various functional groups. The compound has a molecular formula of C22H22O10 and is known for its potential biological activities due to the presence of hydroxyl and methoxy groups that can influence its reactivity and solubility in biological systems .
The mechanism of action of tectoridin's potential biological effects is not fully understood. However, its antioxidant activity is likely due to the ability of its hydroxyl groups to scavenge free radicals []. Additionally, some studies suggest that tectoridin may interact with specific cellular pathways involved in cancer development []. Further research is needed to elucidate the detailed mechanisms.
Here are some potential areas of scientific research for Luteolin-7-O-glucoside based on its properties and the broader research on Luteolin:
The chemical reactivity of this compound can be attributed to the presence of multiple hydroxyl groups and the methoxy group. Potential reactions include:
These reactions highlight the compound's versatility in various chemical environments .
3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one exhibits several biological activities:
These properties make it a candidate for further investigation in therapeutic applications .
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
These methods ensure the retention of the stereochemistry and functional groups critical for biological activity .
The applications of 3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one are diverse:
These applications underscore its relevance in both health and wellness sectors .
Interaction studies have shown that this compound can interact with various biological molecules:
Such interactions are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Hydroxyflavone | Hydroxylated flavone | Less complex sugar moiety |
Quercetin | Multiple hydroxyl groups | Known for strong antioxidant activity |
Rutin | Flavonol glycoside | Contains a rutinose sugar unit |
The uniqueness of 3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one lies in its specific combination of functional groups and stereochemistry that may enhance its biological activities compared to these similar compounds .